molecular formula C9H6Cl2N2 B15172270 4-Amino-5,7-dichloroquinoline CAS No. 948292-59-9

4-Amino-5,7-dichloroquinoline

Cat. No.: B15172270
CAS No.: 948292-59-9
M. Wt: 213.06 g/mol
InChI Key: RBNQZFHCJNQMDC-UHFFFAOYSA-N
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Description

4-Amino-5,7-dichloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 4th position and chlorine atoms at the 5th and 7th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,7-dichloroquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine. One common method is the reaction of 4,7-dichloroquinoline with 4-aminoaniline under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom at the 4th position by the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,7-dichloroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Condensation Reagents: Such as aldehydes and ketones for Schiff base formation.

Major Products Formed

The major products formed from the reactions of this compound include various substituted quinoline derivatives, Schiff bases, and other heterocyclic compounds with potential biological activities .

Comparison with Similar Compounds

4-Amino-5,7-dichloroquinoline can be compared with other similar compounds such as:

These compounds highlight the versatility and importance of the quinoline scaffold in medicinal chemistry, with each derivative offering unique properties and applications.

Properties

IUPAC Name

5,7-dichloroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNQZFHCJNQMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589029
Record name 5,7-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-59-9
Record name 5,7-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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